4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole
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Overview
Description
4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole is a heterocyclic compound that contains both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Addition Reactions: The difluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: Such as alkyl halides for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminomethyl derivatives, while oxidation reactions can produce oxazole oxides .
Scientific Research Applications
4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-7-methoxycoumarin: Used as a fluorescence marker for aromatic and heterocyclic acids.
4-Aminocoumarins: Represent an important class of compounds used in organic synthesis and heterocyclic chemistry.
Uniqueness
4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
4-(bromomethyl)-2-(difluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NO/c6-1-3-2-10-5(9-3)4(7)8/h2,4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUBLOHWGTTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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